molecular formula C8H14ClN3 B2598166 1-(tert-Butyl)-4-chloro-3-methyl-1H-pyrazol-5-amine CAS No. 1248446-47-0

1-(tert-Butyl)-4-chloro-3-methyl-1H-pyrazol-5-amine

Cat. No.: B2598166
CAS No.: 1248446-47-0
M. Wt: 187.67
InChI Key: ZZAQVPKNUVBBJC-UHFFFAOYSA-N
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Description

1-(tert-Butyl)-4-chloro-3-methyl-1H-pyrazol-5-amine is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a tert-butyl group, a chlorine atom, and a methyl group attached to the pyrazole ring. The tert-butyl group is known for its steric bulk, which can influence the compound’s reactivity and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tert-Butyl)-4-chloro-3-methyl-1H-pyrazol-5-amine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate precursors, such as hydrazines and 1,3-diketones, under acidic or basic conditions.

    Introduction of the tert-butyl group: This step often involves the use of tert-butyl chloride in the presence of a base, such as potassium carbonate, to introduce the tert-butyl group via nucleophilic substitution.

    Methylation: The methyl group can be introduced using methyl iodide or dimethyl sulfate in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

1-(tert-Butyl)-4-chloro-3-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide, sodium ethoxide, or primary amines can be used under mild to moderate conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

    Substitution: Products include various substituted pyrazoles depending on the nucleophile used.

    Oxidation: Products include N-oxides or other oxidized derivatives.

    Reduction: Products include reduced amines or other reduced forms.

Scientific Research Applications

1-(tert-Butyl)-4-chloro-3-methyl-1H-pyrazol-5-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme inhibition and as a ligand in biochemical assays.

    Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(tert-Butyl)-4-chloro-3-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group can influence the compound’s binding affinity and selectivity, while the chlorine and methyl groups can modulate its electronic properties. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-(tert-Butyl)-3-methyl-1H-pyrazol-5-amine: Lacks the chlorine atom, which can affect its reactivity and applications.

    1-(tert-Butyl)-4-chloro-1H-pyrazol-5-amine: Lacks the methyl group, which can influence its steric and electronic properties.

    1-(tert-Butyl)-4-chloro-3-methyl-1H-pyrazole: Lacks the amine group, which can affect its chemical reactivity and biological activity.

Uniqueness

1-(tert-Butyl)-4-chloro-3-methyl-1H-pyrazol-5-amine is unique due to the combination of its substituents, which confer specific steric and electronic properties. This uniqueness makes it valuable in various scientific and industrial applications, particularly in the design of new molecules with tailored properties.

Properties

IUPAC Name

2-tert-butyl-4-chloro-5-methylpyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14ClN3/c1-5-6(9)7(10)12(11-5)8(2,3)4/h10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZAQVPKNUVBBJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1Cl)N)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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